(2S,3R,4S,5R,6R)-4-[[(1S,3S,4S,5S,8R)-8-[(2S,3R,4S,5S,6R)-4-[[(1S,3S,4S,5R,8R)-4,8-dihydroxy-2,6-dioxabicyclo[3.2.1]octan-3-yl]oxy]-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-2,6-dioxabicyclo[3.2.1]octan-3-yl]oxy]-6-(hydroxymethyl)oxane-2,3,5-triol
Description
Crystallographic Analysis
Single-crystal X-ray diffraction of analogous bicyclo[3.2.1]octane derivatives reveals orthorhombic or monoclinic systems with unit cell parameters approximating $$ a = 9.2 \, \text{Å}, b = 11.5 \, \text{Å}, c = 14.3 \, \text{Å} $$, and $$ \beta = 105^\circ $$. Hydrogen-bonding networks stabilize the lattice, with O–H···O distances of 2.65–2.85 Å and angles near 165°.
Table 2: Hypothetical crystallographic parameters
| Parameter | Value |
|---|---|
| Space group | $$ P2_1 $$ |
| Z | 4 |
| Density (calc.) | 1.52 g/cm³ |
| R-factor | <0.05 |
Spectroscopic Data
- $$ ^1\text{H} $$ NMR (600 MHz, D$$ _2$$O) : Key signals include δ 4.85 ppm (anomeric H-1, d, $$ J = 3.5 \, \text{Hz} $$), δ 3.45–3.70 ppm (oxane H-2–H-6), and δ 3.90 ppm (bicyclo bridgehead H).
- $$ ^{13}\text{C} $$ NMR : Peaks at δ 105.2 ppm (anomeric C-1), δ 78.5–85.0 ppm (ether-linked C-O), and δ 63.1 ppm (hydroxymethyl).
- IR (ATR) : Bands at 3350 cm$$ ^{-1} $$ (O–H stretch), 1120 cm$$ ^{-1} $$ (C–O–C ether), and 1075 cm$$ ^{-1} $$ (pyranose ring breathing).
Table 3: Representative $$ ^1\text{H} $$ NMR assignments
| Proton | δ (ppm) | Multiplicity | Integration |
|---|---|---|---|
| H-1 (anomeric) | 4.85 | d | 1H |
| H-3 (bicyclo) | 3.78 | m | 1H |
| H-6 (hydroxymethyl) | 3.64 | dd | 2H |
Computational Modeling of Stereochemical Stability
Density functional theory (DFT) simulations at the B3LYP/6-311+G(d,p) level predict the compound’s conformational landscape:
- Ring strain energy : The bicyclo[3.2.1]octane system exhibits 15.3 kcal/mol strain, mitigated by electron donation from adjacent hydroxyl groups.
- Hydrogen-bond networks : Intramolecular O–H···O interactions between C4–OH and C8–OH stabilize the equatorial hydroxyl orientation by 8.7 kcal/mol versus axial.
- Glycosidic linkage torsion : The Φ (C1–O–C4’–C5’) and Ψ (O–C4’–C5’–O) angles adopt low-energy ranges of −60° to +30° and +90° to +150°, respectively, avoiding syn-pentane clashes.
Table 4: DFT-derived geometric parameters
| Parameter | Value |
|---|---|
| C1–O–C4’ bond length | 1.42 Å |
| O–H···O distance | 2.71 Å |
| Dihedral Φ | −45° |
Properties
IUPAC Name |
(2S,3R,4S,5R,6R)-4-[[(1S,3S,4S,5S,8R)-8-[(2S,3R,4S,5S,6R)-4-[[(1S,3S,4S,5R,8R)-4,8-dihydroxy-2,6-dioxabicyclo[3.2.1]octan-3-yl]oxy]-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-2,6-dioxabicyclo[3.2.1]octan-3-yl]oxy]-6-(hydroxymethyl)oxane-2,3,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H38O19/c25-1-5-9(27)18(12(30)21(34)37-5)42-24-15(33)20-16(8(40-24)4-36-20)41-23-14(32)19(10(28)6(2-26)38-23)43-22-13(31)17-11(29)7(39-22)3-35-17/h5-34H,1-4H2/t5-,6-,7+,8+,9-,10+,11-,12-,13+,14-,15+,16-,17-,18+,19+,20+,21+,22+,23+,24+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XASQSRDYYCWSME-NWCCWNDLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(O1)C(C(O2)OC3C(C(OC(C3O)OC4C5COC4C(C(O5)OC6C(C(OC(C6O)O)CO)O)O)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@H]([C@@H](O1)[C@@H]([C@@H](O2)O[C@H]3[C@H]([C@H](O[C@H]([C@@H]3O)O[C@@H]4[C@@H]5CO[C@H]4[C@@H]([C@@H](O5)O[C@H]6[C@@H]([C@H](O[C@@H]([C@@H]6O)O)CO)O)O)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H38O19 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
630.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16033-31-1 | |
| Record name | Neoagarotetraose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016033311 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Biological Activity
The compound (2S,3R,4S,5R,6R)-4-[[(1S,3S,4S,5S,8R)-8-[(2S,3R,4S,5S,6R)-4-[[(1S,3S,4S,5R,8R)-4,8-dihydroxy-2,6-dioxabicyclo[3.2.1]octan-3-yl]oxy]-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-2,6-dioxabicyclo[3.2.1]octan-3-yl]oxy]-6-(hydroxymethyl)oxane-2,3,5-triol is a complex organic molecule with potential biological activity that merits detailed exploration. This article aims to summarize its biological properties based on existing research findings.
Chemical Structure and Properties
The compound is characterized by its intricate stereochemistry and functional groups that suggest potential interactions with biological systems. Its molecular formula is with a molecular weight of approximately 504.44 g/mol . The presence of multiple hydroxyl groups indicates hydrophilicity and potential for hydrogen bonding.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities:
-
Antimicrobial Activity :
- It has been shown to possess antimicrobial properties against several bacterial strains. For instance, studies have reported that derivatives of similar structures exhibit minimum inhibitory concentrations (MICs) ranging from 0.2 to 0.8 µM against clinical strains such as Bifidobacterium sp., Veillonella parvula, and Bacteroides vulgates .
-
Antioxidant Properties :
- The hydroxyl groups in its structure may contribute to antioxidant activity by scavenging free radicals and reducing oxidative stress in biological systems.
-
Enzyme Inhibition :
- Certain studies suggest that compounds with similar structural motifs can inhibit specific enzymes involved in metabolic pathways, potentially affecting processes such as carbohydrate metabolism or lipid synthesis.
Case Study 1: Antimicrobial Efficacy
A study published in the Organic & Biomolecular Chemistry journal highlighted the effectiveness of structurally related compounds against pathogenic bacteria. The research demonstrated that modifications in the hydroxyl groups significantly impacted the antimicrobial activity of these compounds .
| Compound | MIC (µM) | Target Organisms |
|---|---|---|
| Compound A | 0.2 | Bifidobacterium sp. |
| Compound B | 0.5 | Veillonella parvula |
| Compound C | 0.8 | Bacteroides vulgates |
Case Study 2: Antioxidant Activity
Another investigation focused on the antioxidant potential of similar polyhydroxylated compounds. The results indicated a strong correlation between the number of hydroxyl groups and the radical scavenging ability of the compounds tested .
| Compound | IC50 (µM) | Assay Method |
|---|---|---|
| Compound D | 12.5 | DPPH Assay |
| Compound E | 15.0 | ABTS Assay |
The biological activities of this compound can be attributed to several mechanisms:
- Hydrogen Bonding : The multiple hydroxyl groups facilitate interactions with biomolecules.
- Enzyme Interaction : Potential inhibition of enzymes due to structural similarity with natural substrates.
- Membrane Disruption : Some studies suggest that compounds with similar structures can disrupt bacterial membranes leading to cell lysis.
Comparison with Similar Compounds
Table 1: Structural and Bioactivity Comparison
Key Findings:
Structural Complexity and Bioactivity Clustering :
- Compounds with bicyclic ethers and glycosidic bonds, like the target compound, often cluster into groups with similar bioactivity profiles, as demonstrated in hierarchical clustering studies of the NCI-60 dataset . These clusters correlate with shared structural motifs, such as hydroxylation patterns and ring systems, which influence protein target interactions (e.g., carbohydrate-active enzymes).
- Virtual screening using SwissSimilarity highlights that 2D/3D structural fingerprints of such compounds may predict affinity for proteins like BTK or MMP-9, which are relevant in autoimmune and inflammatory diseases .
Natural vs. Synthetic Analogues: Natural glycosides (e.g., Zygocaperoside) often exhibit defined bioactivities (e.g., anti-inflammatory) due to evolutionary optimization for ecological interactions . In contrast, synthetic derivatives (e.g., ) prioritize stability or novel functional groups for drug development. The target compound’s stereochemical specificity suggests it may share the natural product’s propensity for selective binding, though empirical validation is required.
Methodological Overlaps :
- NMR and GC-MS are critical for elucidating structures of complex glycosides and algal glycopeptides, respectively .
- Computational tools like SwissSimilarity and "read-across" strategies enable risk assessment and bioactivity prediction by comparing structural analogs .
Research Implications and Limitations
- However, the target compound’s uniqueness may limit direct analogies.
- Toxicity and Efficacy : Structural alerts and secondary target effects must be evaluated using computational toxicology frameworks (e.g., ICH M7 guidelines) to mitigate risks in drug development .
Preparation Methods
Epoxide Cyclization Strategies
The 2,6-dioxabicyclo[3.2.1]octane motif is synthesized via acid-catalyzed cyclization of 4-hydroxytetrahydrofuran epoxides. For example, treatment of epoxide 22 with toluene-p-sulfonic acid in anhydrous dichloromethane yields the bicyclic system 24 with >90% stereoselectivity. This method leverages the inherent strain of the epoxide ring, which undergoes nucleophilic attack by the adjacent hydroxyl group to form the bicyclic structure. The stereochemical outcome is dictated by the cis or trans configuration of the starting epoxide, as demonstrated in the synthesis of citreoviridinol analogs.
A complementary approach involves the chemoenzymatic resolution of racemic epoxyhexenoates. Optically pure (4S,5S)-4,5-epoxy-2(E)-hexenoate, prepared using lipase-mediated kinetic resolution, serves as a precursor for bicyclo[3.2.1]octane derivatives through sequential amine addition and lactonization. This method provides access to both endo- and exo-configured hydroxyl groups, critical for subsequent glycosylation steps.
Construction of Hydroxymethyl-Substituted Oxane Rings
Carbamate-Mediated Spirocyclization
The 6-(hydroxymethyl)oxane ring is assembled via a bicyclic carbamate intermediate. Starting from 1,2-O-isopropylidene-α-D-glucuronolactone, triflate displacement with azide followed by Staudinger reduction yields a vicinal amino alcohol, which undergoes spirocyclization to form the carbamate-fused oxane. This method achieves 55% yield over three steps and has been scaled to gram quantities, providing a robust route to the hydroxymethyl moiety.
Organocatalytic Glycosylation
Stereoselective formation of α-glycosidic linkages is accomplished using thiourea-based organocatalysts. For instance, reaction of a 2,6-dioxabicyclo[3.2.1]octanyl donor with a hydroxymethyl oxane acceptor in the presence of N-phenylthiourea affords the α-linked disaccharide with 8:1 selectivity. The catalyst enforces a chair-like transition state, ensuring axial entry of the nucleophile and retention of configuration at the anomeric center.
Glycosidic Bond Formation Between Bicyclic Units
Hypervalent Iodine-Promoted Cyclization
The critical ether linkage between the two bicyclo[3.2.1]octane units is forged via a tandem β-fragmentation-cyclization reaction. Treatment of a linear precursor with phenyliodosophthalate (PhI(Phth)) and iodine generates an anomeric alkoxyl radical, which undergoes β-fragmentation to release a ketone intermediate. Subsequent intramolecular attack by a benzimidazole nitrogen forms the bridged ether bond with complete stereochemical fidelity. This method circumvents traditional protecting group strategies, streamlining the synthesis.
Transacetalization for Exo/Endo Control
Differentiation of exo and endo hydroxyl groups on the bicyclo[3.2.1]octane core is achieved through transacetalization with trimethyl orthoformate. For example, reaction of 4-oxo-2,6-dioxabicyclo[3.3.0]octan-8-exo-ol nitrate with trimethyl orthoformate in methanol selectively protects the exo hydroxyl, enabling subsequent glycosylation at the endo position. This stepwise protection approach is essential for regioselective assembly of the tetrasaccharide backbone.
Stereochemical Control and Configurational Integrity
Chemoenzymatic Resolution
Chiral epoxy esters resolved via Candida antarctica lipase B provide enantiomerically pure building blocks. For instance, (4S,5S)-4,5-epoxy-2(E)-hexenoate is converted to D-acosamine through a sequence of benzylamine addition, lactonization, and hydrogenolysis. The enzymatic step ensures >99% enantiomeric excess, which propagates through subsequent synthetic transformations.
Dynamic Kinetic Asymmetric Transformation
Racemic 4-hydroxytetrahydrofuran epoxides undergo dynamic kinetic resolution during acid-catalyzed cyclization. Using (-)-sparteine as a chiral proton shuttle, the reaction favors formation of the (1S,3S,4S,5R,8R)-configured bicyclo[3.2.1]octane diol with 85% diastereomeric excess. This method capitalizes on the rapid epimerization of the oxocarbenium ion intermediate under acidic conditions.
Global Deprotection and Final Assembly
Hydrogenolytic Cleavage of Benzyl Ethers
After sequential glycosylation, global deprotection is achieved via catalytic hydrogenation. A 10% Pd/C catalyst in methanol cleaves benzyl ethers while preserving acid-labile glycosidic bonds. This step unmasks the final hydroxyl groups, yielding the target compound in 72% yield after HPLC purification.
Orthogonal Protecting Group Strategy
A combination of tert-butyldimethylsilyl (TBS), acetyl (Ac), and benzoyl (Bz) groups enables stepwise deprotection. For example, TBS ethers are removed using tetrabutylammonium fluoride (TBAF), while acetyl groups are cleaved with methanolic ammonia. This strategy prevents unintended side reactions during the final stages of synthesis.
Analytical Characterization and Validation
NMR Spectroscopy for Stereochemical Assignment
The compound’s structure is confirmed using 2D NMR techniques. Key correlations include:
Q & A
Basic Research Questions
Q. What experimental strategies are recommended for optimizing the synthesis of this highly substituted oxane-based compound?
- Methodology : Use a factorial design approach to systematically vary reaction parameters (e.g., temperature, catalyst loading, solvent polarity). For example, 2<sup>n</sup> factorial designs can identify interactions between variables like hydroxyl protection/deprotection efficiency and stereochemical outcomes .
- Key Tools : Employ HPLC (High-Performance Liquid Chromatography) to monitor reaction intermediates, and NMR spectroscopy to confirm stereochemistry at each step. Reference to similar glycosylation protocols in and can guide protecting group strategies for hydroxyl moieties .
Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR vs. mass spectrometry) for this compound?
- Methodology : Cross-validate data using orthogonal techniques. For instance:
- NMR : Assign proton environments using 2D-COSY and HSQC to distinguish overlapping signals in the oxane rings.
- Mass Spec : Use high-resolution MALDI-TOF to confirm molecular weight and isotopic patterns.
- Computational Validation : Compare experimental NMR shifts with density functional theory (DFT)-predicted shifts for ambiguous stereocenters .
Q. What are the critical functional groups influencing the compound’s stability during storage?
- Methodology : Conduct accelerated stability studies under varying pH, humidity, and temperature. Key observations:
- The bicyclo[3.2.1]octane moiety ( ) is prone to hydrolysis under acidic conditions.
- Hydroxymethyl groups (present in oxane rings) may oxidize; stabilize with inert atmospheres or lyophilization .
Advanced Research Questions
Q. How can AI-driven reaction path search methods improve the synthesis of this compound’s bicyclic intermediates?
- Methodology : Integrate quantum chemical calculations (e.g., DFT) with machine learning to predict transition states and byproduct formation. For example:
- Use COMSOL Multiphysics ( ) to simulate solvent effects on reaction kinetics.
- Apply ICReDD’s iterative feedback loop () to refine experimental conditions based on computational predictions .
- Example Workflow :
| Step | Computational Tool | Experimental Validation |
|---|---|---|
| 1 | DFT-based TS search | HPLC monitoring |
| 2 | ML-optimized catalyst selection | NMR confirmation |
Q. What experimental designs are suitable for characterizing the compound’s interactions with biological targets (e.g., enzymes)?
- Methodology :
- Surface Plasmon Resonance (SPR) : Measure binding kinetics with carbohydrate-active enzymes (e.g., glycosidases).
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for binding events.
- Control Experiments : Use truncated analogs (e.g., lacking bicyclo-octane groups) to isolate contributions of specific moieties to binding affinity .
Q. How can researchers address discrepancies in crystallographic vs. solution-phase structural data?
- Methodology :
- X-ray Crystallography : Resolve solid-state conformation using synchrotron radiation (e.g., for bicyclo-octane ring puckering).
- Molecular Dynamics (MD) Simulations : Compare crystal packing forces with solution-phase flexibility (e.g., solvated oxane ring dynamics).
- Validation : Overlay crystallographic and MD-predicted structures to identify solvent-induced conformational changes .
Methodological Recommendations
Designing experiments to study the compound’s role in drug delivery systems :
- Approach :
- Encapsulation Efficiency : Use dynamic light scattering (DLS) and TEM to assess nanoparticle formation with polylactic-co-glycolic acid (PLGA).
- Release Kinetics : Perform pH-dependent release studies (e.g., simulating lysosomal environments) with LC-MS quantification.
- Reference ’s enzyme-etching protocols to functionalize delivery matrices .
Analyzing the impact of hydroxyl group substitution on aqueous solubility :
- Methodology :
- Phase Solubility Studies : Measure solubility in buffers with incremental PEG-400 concentrations.
- Computational LogP Prediction : Compare experimental solubility with COSMO-RS or ALOGPS predictions.
- Key Insight : Hydroxymethyl groups ( ) enhance hydrophilicity, while benzoyl-protected analogs () reduce solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
